molecular formula C7H16ClNO2 B554667 Tert-butyl 2-(methylamino)acetate hydrochloride CAS No. 136088-69-2

Tert-butyl 2-(methylamino)acetate hydrochloride

Cat. No. B554667
M. Wt: 181.66 g/mol
InChI Key: RNLQHMIDSCYLAK-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)acetate hydrochloride (CAS Number: 5616-81-9) is a compound with the molecular formula C7H16ClNO2 . It is also known by other names such as H-Sar-OtBu.HCl, H-SAR-OTBU HCL, and tert-Butyl sarcosinate hydrochloride . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular weight of Tert-butyl 2-(methylamino)acetate hydrochloride is 181.66 g/mol . The IUPAC name is tert-butyl 2-(methylamino)acetate;hydrochloride . The InChI is InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)5-8-4;/h8H,5H2,1-4H3;1H and the Canonical SMILES is CC©©OC(=O)CNC.Cl .


Physical And Chemical Properties Analysis

The molecular weight of Tert-butyl 2-(methylamino)acetate hydrochloride is 181.66 g/mol . The molecular weight of the parent compound, Tert-butyl 2-(methylamino)acetate, is 145.20 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 4 . The Exact Mass is 145.110278721 g/mol .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Tert-butyl 2-(methylamino)acetate hydrochloride is used in the synthesis of various chemical compounds. For instance, it plays a role in the multigram synthesis of fluorinated pyrazole-4-carboxylic acids, which are important in pharmaceutical research (Iminov et al., 2015). Additionally, this compound is integral in the synthesis of 2-desamino and 2-desamino-2-methyl analogues of aminopterin and methotrexate, which have applications in cancer therapy (Rosowsky et al., 1991).

Environmental and Photocatalytic Degradation Studies

In environmental science, tert-butyl 2-(methylamino)acetate hydrochloride is studied for its degradation pathways. For example, it's involved in the UV/H2O2 process degradation of methyl tert-butyl ether (MTBE), leading to the formation of various byproducts, which is significant in water treatment and pollution studies (Stefan et al., 2000). It also appears in the photocatalytic degradation of pharmaceutical agents like salbutamol, where it is transformed into various compounds under solar irradiation (Sakkas et al., 2007).

Chemical Synthesis and Reaction Mechanisms

In the field of organic chemistry, this compound is key in diverse synthesis processes. For example, it's used in the production of enantiopure cis- or trans-configured 2-(tert-Butyl)-3-methylimidazolidin-4-ones from amino acids (Naef & Seebach, 1985). It also plays a role in the synthesis of alkyl substituent effects on pipecolyl amide isomer equilibrium (Swarbrick et al., 1999).

properties

IUPAC Name

tert-butyl 2-(methylamino)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)10-6(9)5-8-4;/h8H,5H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNLQHMIDSCYLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(methylamino)acetate hydrochloride

CAS RN

136088-69-2
Record name Sarcosine t-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Vanek, M Budesinsky, P Kabeleová… - Journal of medicinal …, 2009 - ACS Publications
Betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from betaine to l-homocysteine, yielding dimethylglycine and l-methionine. In this study, we …
Number of citations: 17 pubs.acs.org
Y Wu - 2005 - rave.ohiolink.edu
We have designed photosynthetic mimics to address the problems of charge recombination and electron transfer cascade, which occur in the artificial light-harvesting systems. To …
Number of citations: 0 rave.ohiolink.edu

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